Ethyl 1-(cyclopentylcarbamothioyl)piperidine-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(cyclopentylcarbamothioyl)piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with cyclopentyl isothiocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyclopentylcarbamothioyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols; reactions are conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(cyclopentylcarbamothioyl)piperidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-(cyclopentylcarbamothioyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl isonipecotate: Another piperidine derivative with similar structural features.
Ethyl isonipecotate: Shares the piperidine core structure and exhibits comparable chemical properties.
Icaridin: A piperidine-based compound used as an insect repellent.
Uniqueness
Ethyl 1-(cyclopentylcarbamothioyl)piperidine-4-carboxylate is unique due to the presence of the cyclopentylcarbamothioyl group, which imparts distinct chemical and biological properties . This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
ethyl 1-(cyclopentylcarbamothioyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-2-18-13(17)11-7-9-16(10-8-11)14(19)15-12-5-3-4-6-12/h11-12H,2-10H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGGVQRHBLPOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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